8-(2,5-Dimethoxyphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1,3,5-trihydro-4-imida zolino[1,2-h]purine-2,4-dione
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Description
8-(2,5-Dimethoxyphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1,3,5-trihydro-4-imida zolino[1,2-h]purine-2,4-dione is a useful research compound. Its molecular formula is C20H23N5O5 and its molecular weight is 413.434. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of imidazo[2,1-f]purine-2,4-dione derivatives, including similar compounds, involves specific reactions to obtain a series of derivatives with varying substituents. These processes highlight the compound's chemical versatility and its potential for further chemical modifications to explore new pharmacological activities. Compounds within this chemical class have been synthesized to investigate their binding affinities to receptors and their pharmacological profiles, emphasizing their relevance in medicinal chemistry research (Zagórska et al., 2009).
Receptor Affinity and Pharmacological Evaluation
Derivatives of imidazo[2,1-f]purine-2,4-dione have shown potent receptor ligand activities, including affinity for serotonin (5-HT) and dopamine (D2) receptors. These findings suggest that similar compounds, including the one , could be studied for their potential as modulators of neurotransmitter systems, which is of significant interest for developing new treatments for mood disorders, anxiety, and other neurological conditions (Zagórska et al., 2015).
Potential Pharmacological Applications
Given the anxiolytic-like and antidepressant-like activities demonstrated by related compounds in preclinical studies, it is plausible to consider that the specific chemical compound mentioned could have similar therapeutic potential. The research into imidazo[2,1-f]purine-2,4-dione derivatives has identified compounds with significant effects in models of depression and anxiety, suggesting a promising avenue for the development of new psychiatric medications (Jurczyk et al., 2004).
Properties
IUPAC Name |
6-(2,5-dimethoxyphenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O5/c1-12-11-24-16-17(22(2)20(27)23(18(16)26)8-9-28-3)21-19(24)25(12)14-10-13(29-4)6-7-15(14)30-5/h6-7,10-11H,8-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVKPKGOXZXMKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=C(C=CC(=C4)OC)OC)N(C(=O)N(C3=O)CCOC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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